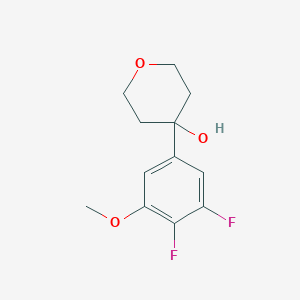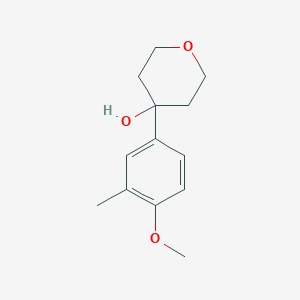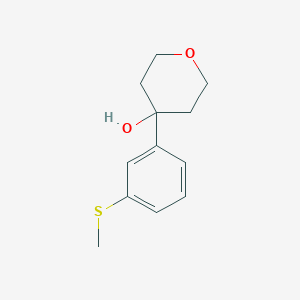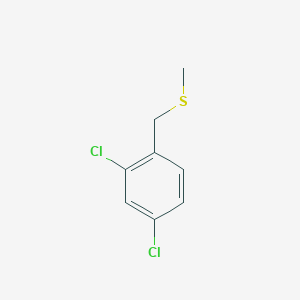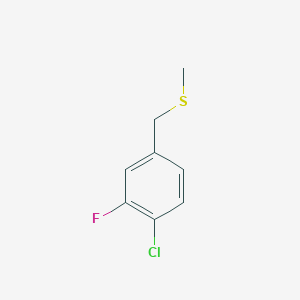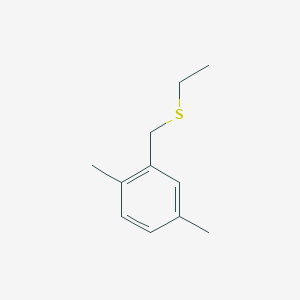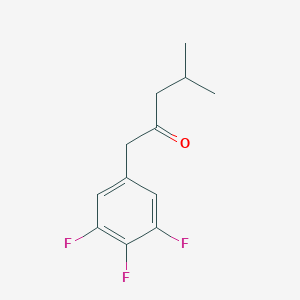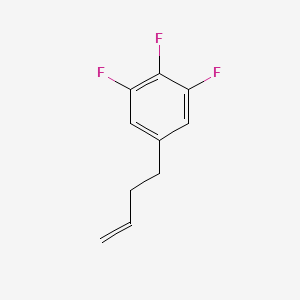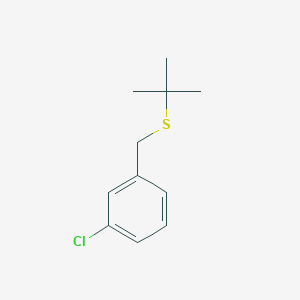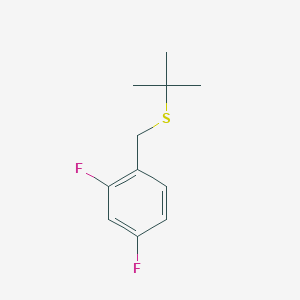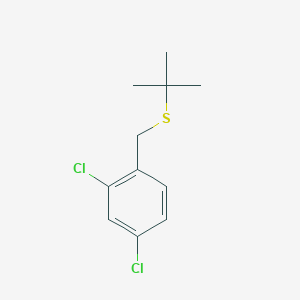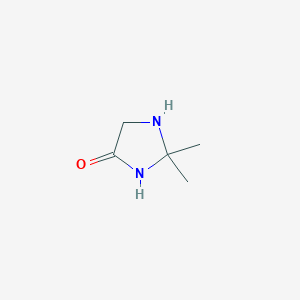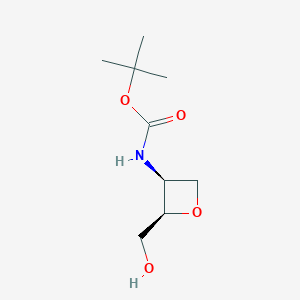
2-(3,4-Difluoro-5-methoxyphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluoro-5-methoxyphenyl)butan-2-ol is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)butan-2-ol involves several steps and specific reaction conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
One-Step Carbonization: This method involves the direct carbonization of the precursor material in the presence of a sulfonating agent. The reaction is typically carried out at high temperatures to achieve the desired product.
Two-Step Carbonization: In this method, the precursor material undergoes an initial carbonization step followed by a secondary treatment with a sulfonating agent. This approach allows for better control over the final product’s properties.
Hydrothermal Method: This method involves the use of high-pressure and high-temperature water to facilitate the carbonization process. It is often used for materials that are sensitive to high temperatures.
Template Method: This method uses a template material to guide the carbonization process, resulting in a product with specific structural characteristics.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
2-(3,4-Difluoro-5-methoxyphenyl)butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The following are some common reactions and the conditions under which they occur:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide. The major products formed are typically oxidized derivatives of the original compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride. The major products formed are reduced derivatives of the original compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents. The major products formed are substituted derivatives of the original compound.
Scientific Research Applications
2-(3,4-Difluoro-5-methoxyphenyl)butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: It is used in the production of advanced materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3,4-Difluoro-5-methoxyphenyl)butan-2-ol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 638186: This compound has similar structural features but differs in its functional groups.
CID 643833: This compound is a stereoisomer of this compound and has different chemical properties.
CID 10900: This compound has a similar backbone structure but different substituents.
Properties
IUPAC Name |
2-(3,4-difluoro-5-methoxyphenyl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-4-11(2,14)7-5-8(12)10(13)9(6-7)15-3/h5-6,14H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZFYJNDXYLNHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C(=C1)F)F)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C1=CC(=C(C(=C1)F)F)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
